molecular formula C8H4N2O5 B1295182 5-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 20829-97-4

5-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione

Cat. No.: B1295182
CAS No.: 20829-97-4
M. Wt: 208.13 g/mol
InChI Key: BGBLNERNAKQTDN-UHFFFAOYSA-N
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Description

5-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione: is a chemical compound with the molecular formula C8H4N2O5 and a molecular weight of 208.13 g/mol . This compound is known for its unique structure, which includes a nitro group attached to a benzoxazine ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Scientific Research Applications

Chemistry: 5-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in the development of new materials with unique properties .

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer activities. Its ability to interact with biological molecules makes it a candidate for drug development .

Medicine: Due to its potential biological activities, this compound is investigated for its therapeutic applications. It is being explored as a lead compound for the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications .

Safety and Hazards

The compound is labeled with the signal word “Warning” and the hazard statements H315-H319, indicating that it can cause skin irritation and serious eye irritation .

Biochemical Analysis

Biochemical Properties

5-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to inhibit certain enzymes, thereby affecting metabolic pathways. For instance, it can interact with enzymes involved in oxidative stress responses, leading to the modulation of reactive oxygen species (ROS) levels. Additionally, this compound can bind to specific proteins, altering their conformation and function .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those related to oxidative stress and apoptosis. By modulating ROS levels, it can induce or inhibit apoptosis in various cell types. Furthermore, this compound has been shown to affect gene expression, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity. This inhibition can lead to the accumulation or depletion of specific metabolites, thereby affecting cellular metabolism. Additionally, this compound can interact with DNA, leading to changes in gene expression. These interactions can result in the activation or repression of specific genes, thereby influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperature or acidic pH. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of ROS levels and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects such as reducing oxidative stress and promoting cell survival. At high doses, it can be toxic, leading to cell death and tissue damage. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic effects without significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as superoxide dismutase and catalase, which are involved in the detoxification of ROS. By modulating the activity of these enzymes, this compound can affect metabolic flux and the levels of various metabolites. This modulation can have downstream effects on cellular metabolism and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and efflux of the compound, while binding proteins help in its localization and accumulation within specific cellular compartments. The distribution of this compound can influence its activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is primarily localized in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins. The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within the cell. This localization is essential for its role in modulating cellular functions and metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione typically involves the nitration of isatoic anhydride. The reaction is carried out by treating isatoic anhydride with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions usually include maintaining a low temperature to control the reaction rate and prevent decomposition .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error .

Mechanism of Action

The mechanism of action of 5-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound can target specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

  • 6-Nitroisatoic anhydride
  • 2-Amino-6-nitrobenzoic acid
  • **2-Ethoxycarbonyl-6-nitrobenzoic acid

Properties

IUPAC Name

5-nitro-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O5/c11-7-6-4(9-8(12)15-7)2-1-3-5(6)10(13)14/h1-3H,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBLNERNAKQTDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10174948
Record name 2H-3,1-Benzoxazine-2,4(1H)-dione, 5-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20829-97-4
Record name 6-Nitroisatoic anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20829-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-3,1-Benzoxazine-2,4(1H)-dione, 5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020829974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-3,1-Benzoxazine-2,4(1H)-dione, 5-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20829-97-4
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Synthesis routes and methods

Procedure details

A solution of 56.5 g of 2-amino-6-nitrobenzoic acid hydrochloride in 200 ml of demineralized water and 200 ml of tetrahydrofuran is cooled to 10° while stirring and treated with phosgene at 10°-30° for 1 hour, a precipitate resulting. The mixture is subsequently diluted with 300 ml of demineralized water and air is conducted through the suspension vigorously for about 3 hours (until the sample is negative for phosgene). The precipitate is filtered off, washed with water and dried in vacuo over phosphorus pentoxide. There is obtained 6-nitroisatoic acid anhydride as beige crystals of m.p. 220°-222° (decomposition).
Name
2-amino-6-nitrobenzoic acid hydrochloride
Quantity
56.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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